Superior β1-Cardioselectivity of Pamatolol Compared to Atenolol and Metoprolol in Rat Tissue Assays
In a direct head-to-head ex vivo study using isolated right atria (cardiac β1) and portal veins (vascular β2) from rats, pamatolol demonstrated a greater degree of cardioselectivity than both atenolol and metoprolol [1]. The pA2 values for the cardiac receptor were similar for all three compounds (Pamatolol = 7.56, Metoprolol = 7.51, Atenolol = 7.14), indicating comparable potency. However, on the vascular β2-receptors, pamatolol showed significantly lower potency (pA2 = 5.54) compared to metoprolol (pA2 = 6.51) and atenolol (pA2 = 6.01). This translates to a larger difference in pA2 values between cardiac and vascular tissues for pamatolol, confirming its superior β1-selectivity relative to these close analogs.
| Evidence Dimension | β1-Selectivity (Inferred from pA2 difference: Cardiac Atria vs. Vascular Portal Vein) |
|---|---|
| Target Compound Data | pA2 (Atria) = 7.56; pA2 (Portal Vein) = 5.54 |
| Comparator Or Baseline | Atenolol: pA2 (Atria) = 7.14, pA2 (Portal Vein) = 6.01; Metoprolol: pA2 (Atria) = 7.51, pA2 (Portal Vein) = 6.51 |
| Quantified Difference | ΔpA2 (Atria - Portal Vein) = 2.02 for Pamatolol; 1.13 for Atenolol; 1.00 for Metoprolol |
| Conditions | Ex vivo, isolated right atria and portal veins from rats; antagonism of isoproterenol-induced responses. |
Why This Matters
This quantitative difference in selectivity is critical for experiments where a 'clean' β1-specific signal is required, minimizing confounding β2-mediated vascular or pulmonary effects.
- [1] Johansson B. Effects of atenolol, metroprolol, and pamatolol on cardiac and vascular beta-adrenoceptors in the rat. J Cardiovasc Pharmacol. 1979 May-Jun;1(3):287-98. doi: 10.1097/00005344-197905000-00002. View Source
